molecular formula C8H12N2O B8744217 Ethanol, 2-(1-phenylhydrazino)- CAS No. 49540-59-2

Ethanol, 2-(1-phenylhydrazino)-

Cat. No.: B8744217
CAS No.: 49540-59-2
M. Wt: 152.19 g/mol
InChI Key: SMQDAZMCTVEORN-UHFFFAOYSA-N
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Description

Ethanol, 2-(1-phenylhydrazino)- (CAS: 131882-24-1) is an ethanol derivative featuring a phenylhydrazino group (-NH-NH-C₆H₅) attached to the second carbon of the ethanol backbone. This compound is synthesized through condensation reactions between phenylhydrazine and carbonyl-containing precursors, typically in ethanol or methanol with acidic catalysts like glacial acetic acid . For example, in one protocol, 1-naphthaldehyde reacts with phenylhydrazine in ethanol to yield hydrazone derivatives . However, its structural simplicity contrasts with more complex analogs, which are tailored for specialized roles (e.g., antitumor agents or enzyme inhibitors) .

Properties

CAS No.

49540-59-2

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(N-aminoanilino)ethanol

InChI

InChI=1S/C8H12N2O/c9-10(6-7-11)8-4-2-1-3-5-8/h1-5,11H,6-7,9H2

InChI Key

SMQDAZMCTVEORN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCO)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazone Derivatives

Hydrazones, such as (E)-N-(1H-benzo[d]imidazol-2-yl)-N-phenylformophydrazonamide, share the phenylhydrazine moiety but lack the ethanol backbone. These compounds are synthesized under similar conditions (ethanol, acetic acid) but form Schiff bases via ketone/aldehyde condensation. Key differences include:

  • Reactivity : Hydrazones undergo cyclization or tautomerization more readily due to the imine (-C=N-) group .
  • Applications : Hydrazones are widely used as ligands in metal complexes and as intermediates for heterocycles (e.g., pyrazoles, triazoles) .

Table 1: Comparison of Ethanol, 2-(1-phenylhydrazino)- and Hydrazones

Property Ethanol, 2-(1-phenylhydrazino)- Hydrazones (e.g., 1a, 1b )
Core Structure Ethanol + phenylhydrazino Aldehyde/ketone + phenylhydrazine
Synthesis Solvent Ethanol Methanol/ethanol
Functional Group -NH-NH-C₆H₅ + -OH -C=N-NH-C₆H₅
Common Applications Precursor for heterocycles Ligands, bioactive scaffolds

Heterocyclic Derivatives

Compounds like 3-(1-phenylhydrazino)stigmast-5-ene (MW: 504.85 g/mol) incorporate the phenylhydrazino group into steroidal or aromatic frameworks. Unlike Ethanol, 2-(1-phenylhydrazino)-, these derivatives exhibit:

  • Enhanced Lipophilicity : The stigmastane backbone increases molecular weight and hydrophobicity, favoring membrane permeability .
  • Biological Relevance: Steroidal analogs are explored for antitumor and anti-inflammatory activities, whereas ethanol derivatives are less studied for direct pharmacological use .

Ethanol-Based Hydrazino Analogs

Examples like 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol (CAS: 131882-24-1) and 2-[1-(1,3-Benzothiazol-2-yl)hydrazino]ethanol (CAS: 34173-38-1) demonstrate how substituents on the hydrazino group alter properties:

  • Electronic Effects : Benzimidazole or benzothiazole rings enhance π-π stacking and hydrogen-bonding capabilities, improving coordination with metals or enzymes .
  • Solubility: The ethanol backbone retains moderate polarity, but bulky substituents reduce aqueous solubility compared to unsubstituted Ethanol, 2-(1-phenylhydrazino)- .

Table 2: Structural and Functional Comparison of Ethanol Derivatives

Compound Molecular Weight (g/mol) Key Substituent Notable Property
Ethanol, 2-(1-phenylhydrazino)- ~166.2 Phenyl Moderate polarity
2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol 238.28 Benzimidazole Enhanced metal coordination
3-(1-Phenylhydrazino)stigmast-5-ene 504.85 Steroidal backbone High lipophilicity

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